5-Amino-2-methoxypyridine-3-carboxamide
Overview
Description
5-Amino-2-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9N3O2/c1-12-7-5 (6 (9)11)2-4 (8)3-10-7/h2-3H,8H2,1H3, (H2,9,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its boiling point is between 85-90 °C at 1 mmHg .Scientific Research Applications
Dual Src/Abl Kinase Inhibitor Development
One significant application involves the design and synthesis of potent kinase inhibitors targeting the Src and Abl kinases. These enzymes play crucial roles in cancer cell proliferation and survival. Research has identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors. These compounds exhibit excellent antiproliferative activity against both hematological and solid tumor cell lines, with one compound showing complete tumor regressions in a chronic myelogenous leukemia (CML) xenograft model with low toxicity at multiple dose levels (Lombardo et al., 2004).
Cytotoxicity Studies
Another application is in the synthesis and cytotoxicity evaluation of new derivatives for potential anticancer activity. For instance, derivatives of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for discovering new therapeutic agents with potential application in cancer treatment (Hassan et al., 2014).
Synthesis of Novel Compounds
The versatility of 5-Amino-2-methoxypyridine-3-carboxamide is also evident in its use as a precursor or intermediate in the synthesis of various novel compounds. For example, an efficient synthesis method has been described for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the role of such intermediates in developing potent receptor antagonists with potential applications in neuroscience and pharmacology (Hirokawa et al., 2000).
Antidepressant Discovery
In the search for new antidepressants, structurally novel 5-HT3 receptor antagonists based on 3-ethoxyquinoxalin-2-carboxamides have been designed, synthesized, and pharmacologically evaluated. These compounds offer insights into the design of new therapeutic agents for treating depression, showcasing the importance of chemical diversity in drug development (Mahesh et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-amino-2-methoxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,8H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQWNFMHRHJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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